In-Depth Technical Guide: 4-Bromo-3,5-dimethylbenzamide
In-Depth Technical Guide: 4-Bromo-3,5-dimethylbenzamide
CAS Number: 864825-81-0
This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylbenzamide, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.
Chemical and Physical Properties
4-Bromo-3,5-dimethylbenzamide is a substituted aromatic amide with the molecular formula C₉H₁₀BrNO.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom, two methyl groups, and a carboxamide group. This arrangement of functional groups makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 864825-81-0 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO | [1][2] |
| Molecular Weight | 228.09 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Room temperature, sealed, dry |
Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-Bromo-3,5-dimethylbenzamide.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3,5-Dimethylbenzamide from 3,5-Dimethylbenzoic Acid
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To a solution of 3,5-dimethylbenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C.
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Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
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Remove the solvent and excess reagent under reduced pressure.
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Dissolve the crude acid chloride in an inert solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
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Stir the reaction mixture until the formation of the amide is complete.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dimethylbenzamide.
Step 2: Bromination of 3,5-Dimethylbenzamide
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Dissolve 3,5-dimethylbenzamide in a suitable solvent (e.g., a halogenated solvent).
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Add a catalytic amount of a Lewis acid, such as iron(III) bromide.
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Slowly add elemental bromine to the reaction mixture at a controlled temperature.
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Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
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Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by recrystallization or column chromatography to obtain 4-Bromo-3,5-dimethylbenzamide.
Applications in Drug Discovery
4-Bromo-3,5-dimethylbenzamide serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology.
Intermediate for von Hippel-Lindau (VHL) E3 Ligase Ligands
The von Hippel-Lindau (VHL) protein is a component of an E3 ubiquitin ligase complex that plays a critical role in cellular oxygen sensing. Small molecules that bind to VHL are key components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. 4-Bromo-3,5-dimethylbenzamide is a precursor for the synthesis of VHL ligands. The bromo- and amide- functionalities allow for further chemical modifications and coupling reactions to build the complex structures of PROTACs.
Caption: General mechanism of action for a VHL-based PROTAC.
Precursor for Opioid Receptor Modulators
Research has indicated that 4-Bromo-3,5-dimethylbenzamide is an intermediate in the preparation of imidazole derivatives that act as opioid receptor modulators.[3] Opioid receptors are critical targets for pain management. The development of novel modulators with improved efficacy and reduced side effects is an active area of research. The structural motif provided by 4-Bromo-3,5-dimethylbenzamide can be elaborated to generate compounds that interact with these receptors.
The signaling of opioid receptors is complex, primarily involving G-protein coupled pathways that lead to the inhibition of adenylyl cyclase and modulation of ion channels.[4][5]
Caption: Simplified overview of opioid receptor signaling.
Spectroscopic Data
While a dedicated full spectrum analysis for 4-Bromo-3,5-dimethylbenzamide is not provided here, predicted and analogous compound data can be informative.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 228.0019 |
| [M+Na]⁺ | 249.9838 |
(Data predicted and may vary based on experimental conditions)
Reference NMR Data (4-bromo-N,N-dimethylbenzamide in DMSO-d6):
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¹H NMR (400 MHz, DMSO-d6): δ 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H).[6]
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¹³C NMR (75 MHz, DMSO-d6): δ 169.06, 135.61, 131.26, 129.15, 122.66.[6]
Note: This NMR data is for a structurally similar compound and should be used for reference purposes only.
Safety Information
Based on available data, 4-Bromo-3,5-dimethylbenzamide should be handled with care in a laboratory setting.
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Bromo-3,5-dimethylbenzamide is a valuable chemical intermediate with significant applications in the synthesis of complex molecules for drug discovery. Its utility as a building block for VHL E3 ligase ligands and opioid receptor modulators underscores its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-BROMO-3,5-DIMETHYL-BENZAMIDE CAS#: 864825-81-0 [amp.chemicalbook.com]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]

